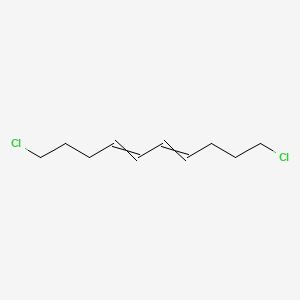

1,10-Dichlorodeca-4,6-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57404-73-6 |

|---|---|

Molecular Formula |

C10H16Cl2 |

Molecular Weight |

207.14 g/mol |

IUPAC Name |

1,10-dichlorodeca-4,6-diene |

InChI |

InChI=1S/C10H16Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-4H,5-10H2 |

InChI Key |

FOZQIFDTJACRAS-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CC=CCCCCl)CCl |

Origin of Product |

United States |

Mechanistic Insights and Reactivity Profiles of 1,10 Dichlorodeca 4,6 Diene

Electrophilic Addition Reactions to Conjugated Dienes with Terminal Halogenation

Regiochemical Control in 1,2- and 1,4-Addition Pathways

Electrophilic addition to a conjugated diene like 1,10-Dichlorodeca-4,6-diene is predicted to proceed through a resonance-stabilized allylic carbocation intermediate. This intermediate can be attacked by a nucleophile at two different positions, leading to two constitutional isomers: the 1,2-addition product and the 1,4-addition product.

The initial step involves the protonation of one of the double bonds at a terminal carbon of the diene system to form the most stable carbocation, which is an allylic carbocation. The subsequent nucleophilic attack can occur at either of the two carbons sharing the positive charge in the resonance contributors.

1,2-Addition: The nucleophile attacks the carbon adjacent to the one that was initially protonated.

1,4-Addition: The nucleophile attacks the carbon at the other end of the original conjugated system.

The regioselectivity of this addition is governed by the stability of the resulting products and the reaction conditions.

Influence of Reaction Conditions on Selectivity: Kinetic vs. Thermodynamic Control

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is typically the 1,2-addition product, as the nucleophile attacks the carbon atom with the highest positive charge density in the allylic carbocation, which is usually the one closer to the site of initial protonation.

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, allowing for equilibration between the 1,2- and 1,4-products. Under these conditions, the more stable product will be the major isomer. Generally, the 1,4-addition product is thermodynamically more stable due to a more substituted and thus more stable double bond.

The expected outcomes for the electrophilic addition of HBr to this compound are summarized in the table below.

| Condition | Control | Major Product | Minor Product |

| Low Temperature (e.g., -80 °C) | Kinetic | 1,2-addition product | 1,4-addition product |

| High Temperature (e.g., 40 °C) | Thermodynamic | 1,4-addition product | 1,2-addition product |

Cycloaddition Chemistry of Dichlorodecadienes

The conjugated diene moiety of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction.

Intermolecular Cycloaddition Studies (e.g., Diels-Alder Reactivity with Dienophiles)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. For this compound to react, it must adopt an s-cis conformation. The reactivity of the diene is enhanced by electron-donating groups, while the reactivity of the dienophile is enhanced by electron-withdrawing groups. The terminal chloro substituents in this compound are not expected to have a significant electronic effect on the diene, so its reactivity should be comparable to that of other unactivated dienes.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles can be predicted by considering the electronic effects of the substituents on both the diene and the dienophile.

Intramolecular Cycloaddition Dynamics: Halogen Substituent Effects

If this compound were to possess a dienophilic moiety within its own structure, it could potentially undergo an intramolecular Diels-Alder reaction. The feasibility and stereochemical outcome of such a reaction would be highly dependent on the length and flexibility of the tether connecting the diene and dienophile.

Studies on other systems have shown that halogen substituents can influence the rate and stereoselectivity of intramolecular Diels-Alder reactions. For instance, α-halogenation on a dienophile has been shown to increase the rate of cycloaddition. While the chloro groups in this compound are not directly on the diene, their steric bulk could potentially influence the conformational preferences of the molecule, thereby affecting the feasibility of an intramolecular reaction.

Transition Metal-Catalyzed Functionalizations of Halogenated Diene Substrates

The carbon-chlorine bonds in this compound and the diene system itself present opportunities for transition metal-catalyzed reactions. Various transition metals, including palladium, nickel, and copper, are known to catalyze a wide range of transformations on substrates containing halides and dienes.

Potential transition metal-catalyzed reactions for this compound could include:

Cross-coupling reactions: The chloroalkane moieties could potentially participate in cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to form new carbon-carbon bonds, although the activation of alkyl chlorides can be challenging.

Cycloisomerization: Transition metals can catalyze the cycloisomerization of dienes to form various cyclic and polycyclic structures.

Hydrofunctionalization: The addition of H-X bonds across the double bonds of the diene can be catalyzed by transition metals, potentially offering different selectivities compared to traditional electrophilic additions.

The specific outcomes of these reactions would depend heavily on the choice of catalyst, ligands, and reaction conditions.

Hydrofunctionalization Reactions (e.g., Hydroarylation)

Hydrofunctionalization of 1,3-dienes represents a direct and atom-economical method for the introduction of a wide range of functional groups. mdpi.com Hydroarylation, a specific class of hydrofunctionalization, involves the addition of an aryl group and a hydrogen atom across the diene system. While direct experimental data on this compound is not extensively documented, its reactivity can be inferred from established principles for similar dienes.

The regioselectivity of hydroarylation reactions with dienes can often be controlled to favor either 1,2- or 1,4-addition products. nih.gov For instance, a unified strategy for the selective functionalization of 1,3-dienes using anilines in hexafluoroisopropanol (HFIP) has been developed, where the hydroarylation yields the 1,2-addition product. nih.gov This selectivity is attributed to a mechanism proceeding through an allyl carbocation intermediate. nih.gov In the context of this compound, the presence of the terminal chloro-substituents may influence the stability of the carbocationic intermediates, potentially altering the regiochemical outcome.

Various catalytic systems have been developed for the hydroarylation of dienes, including those based on palladium and copper. A copper and palladium co-catalyzed hydroarylation of terminal 1,3-dienes has been shown to be highly regioselective for 1,2-addition. rsc.org Nickel-catalyzed enantioselective hydroarylation of 1,3-dienes with arylboronic acids has also been reported, providing access to chiral 1,1-diarylalkanes. chinesechemsoc.org Furthermore, borane-catalyzed hydroarylation of 1,3-dienes with phenols offers a metal-free alternative. nih.gov

The general mechanism for a palladium-catalyzed hydroarylation of a 1,3-diene can be proposed to involve the formation of a π-allyl palladium intermediate. The regioselectivity of the subsequent nucleophilic attack by the aryl group would then determine the final product distribution.

Table 1: Regioselectivity in Hydroarylation of 1,3-Dienes with Different Catalytic Systems

| Catalyst System | Diene Type | Aryl Source | Predominant Regioisomer |

|---|---|---|---|

| HFIP (solvent) | General 1,3-dienes | Anilines | 1,2-addition nih.gov |

| Cu/Pd co-catalyst | Terminal 1,3-dienes | Aryl halides | 1,2-addition rsc.org |

| Ni/SpiroAP ligand | Styrenes and 1,3-dienes | Arylboronic acids | Not specified chinesechemsoc.org |

Carbon-Carbon Bond Forming Transformations

The conjugated diene moiety in this compound is a prime site for various carbon-carbon bond-forming reactions, most notably cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. masterorganicchemistry.comyoutube.com The flexibility of the deca-diene backbone in this compound should allow for the necessary conformational arrangement. The rate of the Diels-Alder reaction is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com The chloro-substituents in this compound are electron-withdrawing, which might decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

Beyond cycloadditions, transition metal-catalyzed cross-coupling reactions can also be envisioned. While the vinyl C-H bonds of the diene could potentially be functionalized, the terminal alkyl C-Cl bonds provide clear handles for standard cross-coupling protocols, although this falls outside the direct reactivity of the diene system itself.

Detailed Mechanistic Elucidation of Catalytic Cycles (e.g., Deuterium (B1214612) Labeling Experiments)

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a reaction. chem-station.com In the context of diene chemistry, deuterium labeling can provide insights into processes like hydride transfer, isomerization, and the reversibility of reaction steps. researchgate.netresearchgate.net

For instance, in a cobalt-catalyzed double hydroboration of 1,3-dienes, deuterium labeling experiments with deuterated pinacolborane (DBpin) showed deuterium incorporation at all positions of the aliphatic chain, suggesting that chain walking occurs through reversible β-hydrogen elimination and reinsertion steps. researchgate.net

A hypothetical deuterium labeling experiment to probe the mechanism of a metal-catalyzed hydroarylation of this compound could involve using a deuterated arene (Ar-D). The position of deuterium incorporation in the product would reveal the regiochemistry of the addition and could provide evidence for the intermediacy of specific π-allyl metal complexes. For example, if the reaction proceeds via a 1,4-addition pathway, the deuterium would be found at the C1 or C4 position of the original diene core, while a 1,2-addition would place the deuterium at the C2 position.

Table 2: Hypothetical Deuterium Labeling Experiment for Hydroarylation of this compound

| Reactants | Proposed Intermediate | Expected Deuterium Position (1,2-addition) | Expected Deuterium Position (1,4-addition) |

|---|

Other Characteristic Reaction Pathways (e.g., Isomerization Processes)

The double bonds within this compound can potentially undergo isomerization under various conditions, such as thermal, photochemical, or catalytic activation. This can include E/Z (cis/trans) isomerization of the double bonds at the 4 and 6 positions. The stereocontrol of E → Z isomerization in 1,3-dienes can be challenging due to multiple possible outcomes. nih.gov Visible light-mediated regioselective isomerization of polarized 1,3-dienes has been reported to proceed with high selectivity. nih.gov

Transition metal catalysts are also known to promote the isomerization of dienes. For example, cobalt complexes can mediate the isomerization of (E/Z)-mixtures of 1,3-dienes to the isomerically pure Z-isomers. nih.gov The proposed mechanism involves the formation of an η⁴-(diene)(LCo–H)⁺ complex, followed by π–σ–π isomerization of an intermediate Co(allyl) species. nih.gov Such catalytic systems could potentially be applied to control the stereochemistry of the diene unit in this compound.

Isotopic, kinetic, and computational studies are valuable tools for understanding the mechanisms of such cycloisomerization reactions. researchgate.net

Stereocontrol and Stereoselective Synthesis of 1,10 Dichlorodeca 4,6 Diene Derivatives

Methodologies for Controlling Diene Stereoisomerism (E/Z Ratios)

The geometry of the conjugated diene system in 1,10-Dichlorodeca-4,6-diene is critical, as the (4E,6E), (4E,6Z), (4Z,6E), and (4Z,6Z) isomers can exhibit distinct physical properties and reactivity. The stereoselective construction of this core is typically achieved through powerful carbon-carbon bond-forming reactions. nih.gov

Transition-metal-catalyzed cross-coupling reactions are among the most reliable methods for stereodefined diene synthesis. nih.gov For instance, the Negishi and Suzuki coupling reactions allow for the union of stereochemically defined vinyl halides with vinyl organometallic reagents. nih.govnih.gov To construct the this compound framework, a strategy could involve the coupling of a (Z)- or (E)-1-chloro-1-alkenylzinc or -boron species with a corresponding (Z)- or (E)-1-bromo-4-chlorobut-2-ene derivative. The stereochemical integrity of the coupling partners is generally retained in the final diene product. nih.gov

Another powerful strategy is catalytic dienylation, which can construct both C=C bonds with high regio- and stereoselectivity. researchgate.net For example, palladium-catalyzed cross-coupling reactions using sulfolenes as dienylating agents offer a convergent approach. The stereochemical outcome can be ligand-dependent; using a ligand like 1,2-bis(diphenylphosphino)benzene (dppbz) often favors the formation of E-dienes, whereas employing a different ligand such as Xantphos can invert the selectivity to favor Z-dienes. nih.gov This stereodivergent approach could be adapted to synthesize specific geometric isomers of this compound.

Molecular rearrangements also offer a pathway to stereodefined halo-dienes. A chromium(II) chloride-mediated rearrangement of allylic trihalomethylcarbinol esters has been shown to produce (Z,E)-1-halo-1,3-dienol esters with high stereoselectivity, demonstrating a method to install a Z-configured halo-alkene. nih.govresearchgate.net

The table below illustrates various catalytic systems and their effectiveness in controlling the steregeometry of conjugated dienes in related systems.

| Method | Catalyst/Reagent | Substrates | Primary Stereoisomer(s) Formed | Reference |

| Negishi Coupling | Pd Catalyst | (E)- or (Z)-alkenyl halides + (E)- or (Z)-alkenylzirconocene | (2E,4E), (2Z,4E), (2E,4Z), (2Z,4Z) | nih.gov |

| Suzuki Coupling | Pd Catalyst | Vinylboranes + Vinyl Halides | (Z)-dienes | nih.gov |

| Dienylation | Pd(OAc)₂ / dppbz | Aryl Halides + Sulfolenes | E-Dienes (>30:1 E/Z) | nih.gov |

| Dienylation | Pd(OAc)₂ / Xantphos | Aryl Halides + Sulfolenes | Z-Dienes (>30:1 Z/E) | nih.gov |

| Rearrangement | CrCl₂ | Allylic trihalomethylcarbinol esters | (Z,E)-1-halo-1,3-dienol esters | nih.govresearchgate.net |

Diastereoselective and Enantioselective Approaches in Diene Chemistry

Beyond controlling the geometry of the double bonds, introducing chirality into the this compound scaffold requires asymmetric synthesis methodologies. These approaches aim to create a preference for one enantiomer or diastereomer over others.

Asymmetric catalysis is a powerful tool for the enantioselective functionalization of dienes. Nickel-catalyzed reactions, in particular, have been developed for the hydrofunctionalization of 1,3-dienes. acs.org Asymmetric hydroarylation involves the addition of an aryl group and a hydrogen atom across the diene system. This process, when guided by a chiral ligand, can generate products with high enantiomeric excess (ee). acs.orgnih.gov

For a precursor to this compound, a nickel catalyst coordinated to a chiral ligand could facilitate the addition of an arylboronic acid, for example, to the diene core. nih.gov The reaction proceeds through the formation of a chiral nickel-hydride species, which then coordinates to the diene. Subsequent migratory insertion and reductive elimination steps transfer the chirality from the ligand to the substrate, creating a new stereocenter. The regioselectivity and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand and the specific reaction conditions. acs.org While direct application to this compound is not documented, the principles established with other conjugated dienes provide a clear blueprint for such a transformation. researchgate.net

The use of chiral auxiliaries and chiral ligands represents two distinct but related strategies for stereocontrol.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule. In the synthesis of a chiral derivative of this compound, an auxiliary could be appended to a precursor molecule to control a diastereoselective diene-forming reaction or a subsequent functionalization step, such as a Diels-Alder or an aldol reaction. wikipedia.orgresearchgate.net Evans' oxazolidinones, for example, are widely used auxiliaries that effectively control the stereochemistry of alkylation and aldol reactions, which could be used to build up the carbon backbone before the diene is formed. wikipedia.orgresearchgate.net

Chiral ligands , on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereochemical course of a reaction. nih.gov In recent years, chiral dienes have themselves emerged as a powerful class of ligands for asymmetric catalysis, particularly in rhodium-catalyzed conjugate additions. nih.govorganic-chemistry.orgsigmaaldrich.comsigmaaldrich.comarmchemfront.com Ligands based on bicyclic frameworks, such as bicyclo[2.2.2]octadiene, can be readily synthesized and provide high enantioselectivities in carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org The steric and electronic properties of the ligand are tuned to maximize the enantiodiscrimination of the metal complex.

The table below summarizes the performance of select chiral ligands in the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohex-2-enone, a model reaction illustrating the efficacy of such ligands.

| Ligand Type | Example Ligand | Catalyst | Enantiomeric Excess (ee) | Reference |

| Bicyclo[2.2.1]diene | (R,R)-Bn-nbd | [Rh(acac)(C₂H₄)₂] | 99% | sigmaaldrich.com |

| Bicyclo[2.2.2]octadiene | Tertiary alcohol-substituted diene | [Rh(acac)(C₂H₄)₂] | 99% | organic-chemistry.org |

| Bicyclo[3.3.1]nonadiene | (R,R)-Ph-bnd | [Rh(acac)(C₂H₄)₂] | 98% | sigmaaldrich.com |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereo-, regio-, and chemoselectivity. For the synthesis of chiral dienes, dioxygenase enzymes used in microbial arene oxidation (MAO) are particularly relevant. chemrxiv.org

MAO can transform simple aromatic compounds, such as benzoic acid, into chiral cis-dihydroxylated cyclohexadiene derivatives. chemrxiv.org These chiral dienediols are versatile building blocks that can be further elaborated chemically. For instance, the diol functionality could be converted into dichloride groups, and subsequent ring-opening and functional group manipulations could lead to a chiral, non-cyclic structure analogous to this compound. The key advantage of this approach is the installation of defined stereochemistry at an early stage of the synthesis using a highly efficient and sustainable biocatalytic step. nih.gov

Mechanisms of Chirality Transfer in Reactions Involving Dichlorodecadienes (e.g., Heck-type Chirality Migration)

Chirality transfer is a mechanistic phenomenon where stereochemical information is relayed from one part of a molecule to another during a reaction. The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an alkene with an aryl or vinyl halide, provides a classic example of how this can occur. wikipedia.org

In the context of a chiral diene substrate, the Heck reaction can proceed with a highly selective 1,3-chirality transfer. chemrxiv.org This process has been demonstrated in the arylation of chiral cyclohexadiene scaffolds derived from biocatalysis. The mechanism involves the oxidative addition of palladium(0) to the aryl halide, followed by coordination to one of the double bonds of the diene. The subsequent migratory insertion (carbopalladation) is often the selectivity-determining step. chemrxiv.org The existing stereocenter on the diene ring directs the palladium-aryl species to a specific face of the double bond, leading to the formation of a new C-C bond with a defined stereochemistry. A subsequent β-hydride elimination regenerates the catalyst and yields the arylated diene product, where the stereochemical information has been transferred from the original chiral center to the newly functionalized position. chemrxiv.orglibretexts.org This type of mechanism could be exploited in the late-stage functionalization of a chiral precursor to this compound, allowing for the introduction of complexity while preserving or relaying existing stereochemical information.

Influence of Halogen Substituents on Stereoselectivity and Regioselectivity

Halogen substituents can exert significant electronic and steric effects on the outcome of chemical reactions. soton.ac.uk In this compound, the chlorine atoms are located at the termini of the C10 chain, remote from the conjugated diene core. Consequently, their direct inductive or mesomeric influence on the reactivity of the diene (e.g., in cycloaddition reactions) is expected to be minimal.

Precursor Reactivity : The chlorine atoms are often introduced from halogenated building blocks. The reactivity of these precursors in cross-coupling or olefination reactions will be influenced by the halogen.

Directing Effects : In reactions involving the entire molecule, such as intramolecular cyclizations, the terminal chloroalkyl chains could sterically influence the approach of reagents to the diene core, thereby affecting diastereoselectivity.

Electronic Effects in Substituted Systems : While the terminal chlorines in the parent compound have a limited electronic effect on the diene, if halogens were placed closer to or directly on the diene system, their influence would be profound. Halogen substitution directly on a diene can alter the energy of its frontier molecular orbitals, impacting its reactivity in pericyclic reactions. nih.gov Furthermore, the stereoelectronic demands of certain reaction mechanisms, such as elimination or addition steps, can be heavily influenced by the presence of a halogen, directing the stereochemical outcome. soton.ac.uk

Computational and Theoretical Investigations of Dichlorodecadienes

Quantum Mechanical Studies of Reaction Mechanisms and Transition States (e.g., Diene Halogenation Processes)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. For a molecule such as 1,10-Dichlorodeca-4,6-diene, with its conjugated π-system, electrophilic addition reactions are of significant interest. The halogenation of the diene core, for instance, can proceed via different pathways, leading to a mixture of products.

Upon electrophilic attack, a conjugated diene typically forms a resonance-stabilized allylic carbocation intermediate. libretexts.orgopenstax.orglibretexts.org This intermediate can then be attacked by a nucleophile at different positions, commonly resulting in 1,2- and 1,4-addition products. QM calculations can map out the potential energy surface for this process, identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energy of the transition states for the 1,2- and 1,4-addition pathways, the kinetic and thermodynamic favorability of each product can be determined. libretexts.orgyoutube.com The reaction pathway with the lower activation energy barrier is kinetically favored and will predominate at lower temperatures, while the pathway leading to the most stable product is thermodynamically favored and will be the major product at higher temperatures, assuming the reaction is reversible. libretexts.org

For the electrophilic addition of Br₂ to the 4,6-diene system of this compound, DFT calculations could be employed to model the reaction profile. Theoretical calculations would locate the transition states for the formation of the 1,2-adduct (4,5-dibromo-1,10-dichlorodec-6-ene) and the 1,4-adduct (4,7-dibromo-1,10-dichlorodec-5-ene) and compute their respective activation and reaction energies.

Table 1: Hypothetical DFT-Calculated Energy Profile for Bromination of this compound

This interactive table presents a hypothetical energy profile for the two primary pathways of bromine addition to the diene. The data illustrates how computational methods can distinguish between kinetically and thermodynamically controlled reaction products.

| Addition Pathway | Product Formed | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Calculated Reaction Free Energy (ΔGr) (kcal/mol) | Favored Control |

| 1,2-Addition | 4,5-Dibromo-1,10-dichlorodec-6-ene | 15.2 | -22.5 | Kinetic |

| 1,4-Addition | 4,7-Dibromo-1,10-dichlorodec-5-ene | 16.8 | -25.0 | Thermodynamic |

Note: The data in this table is illustrative and based on typical values for diene halogenation; it does not represent experimentally verified results for this compound.

Analysis of Non-Covalent Interactions Involving Halogen Atoms (e.g., Halogen Bonding in Dichlorodienes)

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. Halogen atoms, like the chlorine in this compound, can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). unimi.itnih.gov This interaction occurs between an electropositive region on the halogen atom (the σ-hole), located along the axis of the R-X bond, and a nucleophilic region on another molecule. unimi.it

Computational methods are essential for characterizing these weak interactions. nih.gov Molecular Electrostatic Potential (MEP) surface calculations can visualize the charge distribution on a molecule, identifying the positive σ-hole on the terminal chlorine atoms of this compound and predicting their propensity to act as halogen bond donors. nih.gov

Advanced computational techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, can be used to quantify the strength and nature of these bonds. These methods can analyze the electron density to identify bond critical points and characterize the interaction as, for example, electrostatic, dispersion, or charge-transfer in nature. nih.gov Such studies could model the self-association of this compound molecules or their interaction with other Lewis basic species.

Table 2: Illustrative Computational Data for a C-Cl···O Halogen Bond

This table provides hypothetical parameters for a halogen bond between a chlorine atom of this compound and a Lewis base, such as a carbonyl oxygen. These values are typical for such interactions as determined by computational analysis.

| Parameter | Description | Illustrative Value |

| E_int | Interaction Energy | -4.5 kcal/mol |

| d(Cl···O) | Halogen Bond Length | 2.95 Å |

| ∠(C-Cl···O) | Halogen Bond Angle | 175° |

| ρ(BCP) | Electron Density at Bond Critical Point | 0.015 a.u. |

Note: The data presented is a hypothetical example based on general findings for halogen bonds and is not derived from specific studies on this compound.

Predictive Modeling for Regioselectivity and Stereoselectivity in Halogenated Diene Chemistry

Computational chemistry offers powerful predictive models for determining the regioselectivity and stereoselectivity of organic reactions, which is a cornerstone of modern synthesis planning. mdpi.comnih.gov For halogenated dienes like this compound, these models can forecast the outcome of reactions with a high degree of accuracy.

Regioselectivity, the preference for bond formation at one position over another, can be predicted by comparing the activation energies of transition states leading to different regioisomers. nih.gov In the case of electrophilic addition to the 4,6-diene, computational analysis of the stability of the possible allylic carbocation intermediates can explain the observed product distribution. openstax.orglibretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be modeled. For instance, in a potential Diels-Alder reaction involving the diene system of this compound, DFT calculations can determine the relative energies of the transition states leading to endo and exo products. The difference in these energies allows for a prediction of the major stereoisomer formed. mdpi.com Studies on similar 1,6-dienes have shown that computational analyses can effectively predict cis:trans selectivity in cyclization reactions. nih.gov

Table 3: Hypothetical Energy Barriers for Predicting Reaction Selectivity

This table illustrates how calculated energy barriers for competing transition states can be used to predict the major product in a hypothetical reaction, such as a Diels-Alder cycloaddition.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Regioisomer A | TS_Regio_A | 22.1 | No |

| Regioisomer B | TS_Regio_B | 20.5 | Yes |

| Endo Stereoisomer | TS_Endo | 20.5 | Yes |

| Exo Stereoisomer | TS_Exo | 22.8 | No |

Note: This data is for illustrative purposes to demonstrate the principles of predictive modeling and is not based on specific calculations for this compound.

Electronic Structure and Reactivity Correlations of Halogenated Diene Systems

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. msu.edu Computational methods provide detailed insight into the electronic properties of this compound, allowing for correlations with its observed chemical behavior.

Molecular Orbital (MO) theory is a key tool for this analysis. libretexts.org For this compound, the conjugated π-system is described by a set of molecular orbitals delocalized over the four central carbon atoms. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). chemistrysteps.com The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

The presence of terminal chlorine atoms influences the electronic structure through inductive electron withdrawal, which can lower the energy of the molecular orbitals. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attack. mdpi.com For example, these indices could pinpoint which of the carbons in the diene system is most susceptible to electrophilic addition.

Table 4: Illustrative Electronic Properties of the Diene System

This table presents hypothetical electronic properties for the conjugated diene portion of this compound, as could be determined by quantum chemical calculations. These properties are correlated with the molecule's reactivity.

| Property | Description | Illustrative Value | Implication for Reactivity |

| HOMO Energy | Highest Occupied Molecular Orbital | -6.2 eV | Site of electrophilic attack |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -0.5 eV | Site of nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV | Indicator of chemical stability |

| Charge on C4/C7 | Calculated partial atomic charge | +0.05 | Potential sites for nucleophilic attack |

| Charge on C5/C6 | Calculated partial atomic charge | -0.15 | Potential sites for electrophilic attack |

Note: The values in this table are hypothetical, intended to illustrate the correlation between calculated electronic properties and chemical reactivity, and are not specific experimental or calculated data for this compound.

Advanced Applications of 1,10 Dichlorodeca 4,6 Diene in Chemical Synthesis and Materials Science Research

Strategic Building Blocks for Complex Organic Molecules (e.g., Natural Product Synthesis, Pharmaceuticals)

There is no available scientific literature detailing the use of 1,10-Dichlorodeca-4,6-diene as a strategic building block in the synthesis of complex organic molecules, including natural products or pharmaceuticals. Methodologies for its incorporation into larger molecular frameworks and its specific contributions to synthetic strategies have not been reported.

Precursors for Specialized Polymeric Materials and Functional Macromolecules (e.g., Diene Monomers)

Information regarding the use of this compound as a monomer for the synthesis of specialized polymeric materials or functional macromolecules is not present in the current body of scientific research. There are no documented instances of its polymerization or its role in the development of new materials with specific functionalities.

Role in the Development of Optoelectronic Systems (e.g., AIEgens derived from 1,3-Dienes)

The potential application of this compound in the development of optoelectronic systems, such as in the creation of Aggregation-Induced Emission luminogens (AIEgens), has not been explored in published research. There are no studies that investigate the photophysical properties of this compound or its derivatives for such applications.

Utility in Organometallic Chemistry as Ligands (e.g., Chelating Diene Ligands)

There is no documented use of this compound as a ligand in organometallic chemistry. Its potential to act as a chelating diene ligand and the synthesis and characterization of any corresponding metal complexes have not been reported in the scientific literature.

Emerging Research Avenues and Future Perspectives for Dichlorodecadienes

Development of Novel Catalytic Systems for Highly Selective Transformations

The selective functionalization of dichlorodienes like 1,10-Dichlorodeca-4,6-diene is a significant challenge that can be addressed through the development of innovative catalytic systems. The presence of multiple reactive sites—the conjugated diene and the terminal alkyl chlorides—necessitates catalysts with high chemo- and regioselectivity.

Future research is likely to focus on transition metal catalysis to orchestrate selective transformations. For instance, palladium-catalyzed cross-coupling reactions could be employed for the selective substitution of the chlorine atoms, leaving the diene moiety intact for subsequent manipulations. Conversely, catalysts that selectively activate the diene system for cycloaddition or other addition reactions, while preserving the terminal chlorides, would be equally valuable. The development of chiral diene ligands in asymmetric catalysis has shown significant progress, and these could be adapted for reactions involving dichlorodecadienes to produce enantiomerically enriched products. nih.gov

A key area of exploration will be the design of catalysts that can differentiate between the two chlorine atoms, enabling sequential and site-selective functionalization. This could be achieved through the use of catalysts with specific steric and electronic properties that favor reaction at one terminus over the other.

Table 1: Hypothetical Catalytic Systems for Selective Transformations of this compound

| Catalyst System | Target Transformation | Potential Selectivity |

| Pd(OAc)2 / SPhos | Suzuki Cross-Coupling | High selectivity for C-Cl bond activation |

| Grubbs II Catalyst | Ring-Closing Metathesis (with a tethered alkene) | Selective for diene transformation |

| Chiral Rhodium-Diene Complex | Asymmetric 1,4-Addition | High enantioselectivity at the diene |

| Copper(I) / Bipyridine | Atom Transfer Radical Cyclization | Formation of cyclic structures |

Investigation of Sustainable and Green Synthetic Methodologies

In line with the growing emphasis on environmentally benign chemical processes, future research on dichlorodecadienes will undoubtedly prioritize the development of sustainable and green synthetic methodologies. gcande.org This encompasses the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste.

One promising avenue is the exploration of biocatalysis. Enzymes, such as dehalogenases or oxidoreductases, could offer highly selective and environmentally friendly routes for the transformation of this compound. Additionally, the use of greener solvents, such as ionic liquids or supercritical fluids, could replace traditional volatile organic compounds, minimizing the environmental impact of synthetic processes. nih.gov

Advanced Characterization and Mechanistic Elucidation Techniques for Halogenated Dienes

A thorough understanding of the structure, reactivity, and reaction mechanisms of halogenated dienes is crucial for the rational design of new synthetic methods. Advanced analytical techniques will play a pivotal role in elucidating the intricate details of their chemical behavior.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY and HMBC, will be essential for unambiguous structure determination of complex derivatives of this compound. Mass spectrometry, particularly with soft ionization techniques, will aid in the characterization of reaction intermediates and products.

In situ spectroscopic methods, such as ReactIR or Raman spectroscopy, can provide real-time monitoring of reactions, offering valuable insights into reaction kinetics and the formation of transient species. Computational chemistry, including density functional theory (DFT) calculations, will be an indispensable tool for modeling reaction pathways, predicting selectivities, and understanding the electronic structure of these molecules. These theoretical studies can help rationalize experimental observations, such as the regioselectivity in Diels-Alder reactions. youtube.com

Expanding the Chiral Pool through Innovative Halogenated Diene Chemistry

Chiral halogenated compounds are valuable building blocks in medicinal chemistry and materials science. The development of asymmetric methodologies for the synthesis and transformation of dichlorodecadienes holds significant promise for expanding the existing chiral pool. Asymmetric catalysis is a powerful approach for creating chiral compounds in an enantioselective way. nih.gov

Future research will likely focus on enantioselective catalytic reactions that can introduce chirality into the this compound framework. This could involve asymmetric dihydroxylation or epoxidation of the diene, or the enantioselective substitution of the terminal chlorine atoms. The use of chiral ligands, organocatalysts, or biocatalysts will be central to achieving high levels of stereocontrol. acs.orgarmchemfront.comnih.gov For instance, chiral N-heterocyclic carbene-palladium(0) complexes have been used for the enantioselective diamination of conjugated dienes. nih.gov

The resulting chiral dichlorodienes could then serve as versatile synthons for the preparation of a wide range of complex, enantiopure molecules. The development of efficient and highly enantioselective cross-hydroalkenylation of cyclic 1,3-dienes has been shown to produce versatile chiral 1,4-dienes. nih.gov

Table 2: Potential Asymmetric Transformations of this compound

| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product |

| Asymmetric Epoxidation | Sharpless Catalyst | Chiral diepoxide |

| Asymmetric Hydrogenation | Chiral Rhodium-phosphine complex | Chiral dichloroalkane |

| Enantioselective Cross-Coupling | Chiral Nickel-NHC complex | Chiral mono- or di-substituted decadiene |

| Asymmetric Diels-Alder | Chiral Lewis Acid | Chiral bicyclic adduct |

Integration into Multi-Component and Cascade Reaction Sequences for Enhanced Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govdiva-portal.org The integration of this compound into MCRs could provide rapid access to structurally diverse and complex molecules. ijcrt.org

For example, a one-pot reaction involving the diene, a dienophile, and a nucleophile could lead to the formation of highly functionalized cyclic structures in a single step. The terminal chlorine atoms could also participate in subsequent intramolecular reactions, leading to the formation of macrocycles or other complex ring systems.

Cascade reactions, where a single synthetic operation triggers a series of consecutive transformations, represent another powerful strategy for building molecular complexity. mdpi.com A well-designed cascade sequence initiated on the this compound scaffold could lead to the rapid assembly of intricate molecular architectures that would be challenging to synthesize through traditional stepwise approaches.

Q & A

Q. How does the compound’s reactivity in high-temperature aqueous environments inform its environmental fate?

- Methodological Answer : Simulate hydrothermal conditions (e.g., 300–350°C) in batch reactors. Analyze degradation products via LC-MS and propose pathways using kinetic modeling. Compare with structurally similar compounds (e.g., cholesta-4,6-diene) to predict persistence or toxicity in ecosystems .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.